Product packaging for 1-(tert-Butoxy)-4-chlorobenzene(Cat. No.:CAS No. 18995-35-2)

1-(tert-Butoxy)-4-chlorobenzene

Cat. No.: B096634
CAS No.: 18995-35-2
M. Wt: 184.66 g/mol
InChI Key: NEJWTQIEQDHWTR-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification in Scholarly Contexts

IUPAC and Common Synonyms in Chemical Literature

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene . hyphadiscovery.com However, in chemical literature and commercial catalogs, it is frequently referred to by a variety of synonyms. These include:

tert-Butyl 4-chlorophenyl ether guidechem.com

4-Chloro-1-tert-butoxybenzene chemical-suppliers.eu

p-tert-Butoxychlorobenzene guidechem.com

Benzene (B151609), 1-chloro-4-(1,1-dimethylethoxy)- guidechem.com

p-t-Buthoxychlorobenzene chemnet.com

The use of these synonyms is common, reflecting both historical naming conventions and shorthand notations prevalent in organic chemistry.

CAS Registry Number and Molecular Formula in Academic Databases

For unambiguous identification in academic databases such as the Chemical Abstracts Service (CAS), 1-(tert-Butoxy)-4-chlorobenzene is assigned the CAS Registry Number 18995-35-2 . guidechem.comchemicalbook.com This unique numerical identifier ensures that researchers can accurately locate information about this specific compound regardless of the synonym used.

The molecular formula for this compound is C₁₀H₁₃ClO . guidechem.com This formula provides the elemental composition of the molecule.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene hyphadiscovery.com
CAS Registry Number 18995-35-2 guidechem.comchemicalbook.com
Molecular Formula C₁₀H₁₃ClO guidechem.com

| Common Synonyms | tert-Butyl 4-chlorophenyl ether, 4-Chloro-1-tert-butoxybenzene, p-tert-Butoxychlorobenzene guidechem.comchemical-suppliers.eu |

Structural Characterization and Isomeric Considerations

The molecular structure of this compound dictates its chemical properties and reactivity, making its characterization a key aspect of its study.

Aromatic Ether Classification and Benzene Ring Substitution Pattern

This compound is classified as an aromatic ether. This classification arises from the presence of an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one of the groups is a benzene ring. Specifically, it is an unsymmetrical ether, with a tert-butyl group and a 4-chlorophenyl group attached to the oxygen atom.

The benzene ring is disubstituted, meaning two of its hydrogen atoms have been replaced by other functional groups. The substitution pattern is described as para (or 1,4-), where the tert-butoxy (B1229062) group and the chlorine atom are positioned on opposite sides of the benzene ring. This specific arrangement influences the molecule's symmetry and electronic properties. Other possible isomers, though less commonly the focus of synthesis, would be the ortho (1,2-) and meta (1,3-) isomers.

Significance of the tert-Butoxy Group and Chlorine Atom in Molecular Design

The two substituents on the benzene ring, the tert-butoxy group and the chlorine atom, are crucial to the compound's utility in molecular design and organic synthesis.

The tert-butoxy group is a sterically bulky functional group. hyphadiscovery.com This bulkiness can provide steric shielding, which can enhance the stability of the molecule or adjacent functional groups against enzymatic or chemical attack. hyphadiscovery.com In medicinal chemistry, the incorporation of a tert-butyl group can influence a compound's metabolic stability and pharmacokinetic properties. hyphadiscovery.comnih.gov It is also recognized for its role as an acid-labile protecting group for hydroxyl functionalities in multi-step syntheses. scientificupdate.com Furthermore, its hydrophobic nature can increase the solubility of a compound in non-polar environments. mdpi.com

The chlorine atom is an electronegative element, and when attached to a benzene ring, it acts as an electron-withdrawing group through the inductive effect. stackexchange.com This influences the electron density of the aromatic ring, making it less reactive towards electrophilic substitution compared to benzene itself. stackexchange.com However, through resonance, the chlorine atom can donate electron density to the ortho and para positions, making it an ortho-, para-director for incoming electrophiles. stackexchange.comquora.comquora.com The presence of the chlorine atom also introduces a site for potential nucleophilic aromatic substitution reactions and can participate in halogen bonding, which can influence molecular interactions.

Table 2: Properties of Substituents in this compound

Substituent Key Characteristics in Molecular Design
tert-Butoxy Group Steric bulk, enhances stability, acts as a protecting group, increases lipophilicity. hyphadiscovery.comnih.govscientificupdate.commdpi.com

| Chlorine Atom | Electron-withdrawing (inductive effect), ortho-, para-directing (resonance effect), site for nucleophilic substitution. stackexchange.comquora.comquora.com |

Historical Context and Emergence in Chemical Literature

The emergence of this compound in chemical literature is linked to the broader development and industrial importance of tert-butylated phenolic compounds, which are used as antioxidants and stabilizers. scientificupdate.commdpi.com The synthesis of aryl tert-butyl ethers, such as the title compound, is a key transformation in organic chemistry.

While pinpointing the absolute first synthesis can be challenging, methods for preparing this compound have been documented in patents and scientific articles for several decades. For instance, a 2005 patent describes a process for preparing 4-tert-butoxy-chlorobenzene and references a synthetic method from 1982 that utilized tert-butyl chloride as a reagent, yielding the product at 32%. google.com Other documented synthetic routes involve the etherification of p-chlorophenol with isobutylene (B52900), often in the presence of an acid catalyst like sulfuric acid. google.com A Chinese patent from 2005 details such a process, highlighting it as a method to achieve high yield and purity. google.com

The compound is primarily recognized in the literature as a valuable intermediate in organic synthesis. guidechem.comcan-chem.com It serves as a building block for the creation of more complex molecules, particularly in the research and development of pharmaceuticals and agrochemicals. can-chem.comlookchem.comchemicalbook.com Its utility stems from the stable ether linkage and the reactive sites on the aromatic ring, which allow for further chemical modifications. can-chem.com

Early Mentions and Synthetic Developments

The synthesis of this compound has been approached through various methods over the years, with research focusing on improving yield, efficiency, and reaction conditions. Early synthetic routes often involved etherification methods with different reagents and catalysts.

One of the earlier documented methods involved using tert-butyl chloride as the etherifying agent with a nickel catalyst, which resulted in a modest product yield of 32%. google.com Another approach utilized tert-butyl chloride with zinc powder as the catalyst, showing a slightly improved but still moderate yield of about 65%. google.com

Later developments shifted towards using isobutylene as the etherifying reagent. A method employing isobutylene with methyl sulfate (B86663) as a catalyst increased the yield to approximately 75.1%, though the reaction required a lengthy 26 hours to complete. google.com A significant advancement came with the use of para-chlorophenol and isobutylene as the primary reactants. A process patented in 2004 describes an etherification reaction catalyzed by sulfuric acid and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride), in an organic solvent like benzene or toluene (B28343). google.com This method proved to be highly efficient, allowing the reaction to proceed at normal temperatures and shortening the reaction time significantly, achieving yields as high as 78.6% with a product purity of 99.8%. google.com

MethodEtherifying ReagentCatalystYieldReference
Etherificationtert-Butyl chlorideNickel32% google.com
Etherificationtert-Butyl chlorideZinc Powder~65% google.com
EtherificationIsobutyleneMethyl Sulfate~75.1% google.com
EtherificationIsobutyleneSulfuric Acid / Quaternary Ammonium Salt78.6% google.com

Table 2: Comparison of Synthetic Methods for this compound.

Evolution of Research Interests and Applications

Research interest in this compound has evolved from initial challenges in its synthesis to a broader exploration of its applications. Initially, the focus was on optimizing preparation methods to achieve higher yields and purity under more manageable conditions. google.com As the compound became more accessible, its utility as a key intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals came to the forefront. can-chem.com

The compound's unique structure makes it a valuable precursor for creating compounds with specific biological activities. A primary application is its use as a reagent for the preparation of p-tert-butoxystyrene, which itself is an important intermediate for manufacturing drugs, agrochemicals, and various monomers. lookchem.comchemicalbook.com More recently, research has expanded into the digital realm, with this compound being utilized in the in silico prediction of drug-induced myelotoxicity using Naive Bayes methods. lookchem.comchemicalbook.com This demonstrates a significant shift from a purely synthetic building block to a tool in computational chemistry and toxicology studies.

Role as a Building Block in Advanced Chemical Synthesis

This compound is a versatile building block in advanced chemical synthesis due to the distinct reactivity of its functional groups. guidechem.com The sterically hindered tert-butoxy group influences the reactivity and selectivity of substitution reactions, while the chlorine atom on the phenyl ring provides a site for various chemical transformations. can-chem.com

Its role as a precursor is evident in several types of reactions:

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. For instance, reaction with sodium hydroxide (B78521) can yield 4-tert-butoxyphenol.

Grignard Reaction: It serves as a key raw material for preparing p-hydroxyphenylethanol through a Grignard reaction, a method noted for its simplicity and high yield. google.com

Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds like 4-tert-butoxybenzaldehyde, while the aromatic ring can be reduced to form cyclohexane (B81311) derivatives.

The stability of the ether linkage combined with the reactivity of the chloro-substituted phenyl group makes it an ideal intermediate for introducing the tert-butoxyphenyl moiety into larger, more complex molecules, particularly in the development of new pharmaceutical agents. can-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B096634 1-(tert-Butoxy)-4-chlorobenzene CAS No. 18995-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJWTQIEQDHWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172430
Record name 1-Chloro-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-35-2
Record name 1-Chloro-4-tert-butoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for 1 Tert Butoxy 4 Chlorobenzene

Established Synthetic Routes

The principal method for synthesizing 1-(tert-butoxy)-4-chlorobenzene involves the etherification of p-chlorophenol. This can be accomplished through several catalytic approaches, each with its own set of conditions and efficiencies.

Etherification Reactions

Etherification stands as the cornerstone for the industrial production of this compound. This process typically involves the reaction of a phenol (B47542) with an alkene or an alkyl halide under specific catalytic conditions to form an ether.

A widely employed method for the synthesis of this compound is the acid-catalyzed reaction between p-chlorophenol and isobutene. google.com In this reaction, the isobutene acts as the source of the tert-butyl group that forms the ether linkage with the phenolic oxygen. The reaction is typically carried out in the presence of a strong acid catalyst. google.com

The general mechanism involves the protonation of isobutene by the acid catalyst to form a stable tertiary carbocation. This is followed by a nucleophilic attack by the oxygen atom of p-chlorophenol on the carbocation, leading to the formation of an oxonium ion. Subsequent deprotonation yields the final product, this compound.

Reaction Scheme: p-Chlorophenol + Isobutene --(Acid Catalyst)--> this compound

A common catalytic system for this reaction utilizes concentrated sulfuric acid. google.com However, the use of strong acids like sulfuric acid can lead to equipment corrosion. google.com To mitigate this and improve reaction efficiency, a combination of sulfuric acid and a quaternary ammonium (B1175870) salt, such as triethylammonium (B8662869) chloride, can be employed as a co-catalyst. google.com This dual catalytic system has been shown to shorten reaction times and improve both the yield and purity of the product. google.com The reaction is typically performed in organic solvents like benzene (B151609), toluene (B28343), or xylene at or near room temperature. google.com

Catalyst SystemReactantsSolventTemperatureYieldPurityReference
Sulfuric Acid (30 wt%)p-Chlorophenol, IsobuteneBenzene~30°C78.6%99.8% google.com
Sulfuric Acid and Triethylammonium Chloridep-Chlorophenol, IsobuteneTolueneRoom Temp.HighHigh google.com

Optimization studies have focused on various parameters to maximize the yield and efficiency of the synthesis. One patented method describes a continuous process where p-chlorophenol and toluene are mixed and fed into a reactor along with an activated clay catalyst loaded with AlCl₃ and isobutene gas. google.com This continuous flow method is reported to be highly efficient, leading to high conversion rates and facilitating large-scale industrial production. google.com The reaction temperature is a critical parameter, with ventilation temperatures controlled to not exceed 30°C in some batch processes. google.com The molar ratio of reactants also plays a significant role in optimizing the reaction.

ParameterOptimized ConditionOutcomeReference
Catalyst Activated clay with AlCl₃High efficiency, continuous process google.com
Reactant Ratio (Isobutene:p-Chlorophenol) 1:0.9 to 1.5 (molar)High conversion rate google.com
Temperature 50-70°C (downstream processing)Efficient separation google.com

Phase-transfer catalysis (PTC) offers an alternative and often more environmentally friendly approach to etherification. ijirset.comiagi.or.id This method facilitates the reaction between reactants present in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids). ijirset.comchempedia.info A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports one of the reactants across the phase boundary to enable the reaction to occur. ijirset.com This technique can lead to faster reactions, higher yields, and the elimination of the need for harsh solvents. ijirset.com

Recent advancements in PTC have led to the development of multi-site phase-transfer catalysts (MPTCs). researchgate.net These catalysts possess multiple active sites within a single molecule, which can significantly enhance their reactivity compared to traditional single-site catalysts. researchgate.net While specific studies on the use of MPTCs for the synthesis of this compound are not extensively detailed in the provided results, the principles of MPTC suggest they could offer a highly efficient route. researchgate.netbcrec.id The increased number of active sites is believed to contribute to a higher rate of reaction and conversion. researchgate.net The application of MPTCs has been shown to be effective in other etherification reactions, indicating their potential for this specific synthesis. researchgate.net

Phase-Transfer Catalysis Systems
Influence of Solvents and Water Content

The choice of solvent and the management of water content are critical parameters in the synthesis of this compound, significantly impacting reaction efficiency, product yield, and purity. In the etherification reaction of p-chlorophenol with isobutylene (B52900), solvents such as benzene, toluene, and dimethylbenzene are effective. google.com These aromatic solvents are advantageous as they readily dissolve the solid p-chlorophenol and the gaseous isobutylene, facilitating a homogeneous reaction process that is easier to control. google.com The use of such non-polar solvents ensures that the reactants are in the same phase, promoting efficient molecular interactions. google.com

In syntheses employing phase-transfer catalysis (PTC), the water content plays a crucial role. For instance, in the O-alkylation of phenols, the reaction rate can be significantly enhanced by decreasing the volume of water. researchgate.net While a certain amount of water is necessary to dissolve the inorganic base (like potassium hydroxide) and create the aqueous phase, excess water can be detrimental. In a solid-liquid PTC system, minimizing water content can lead to a higher concentration of the active phenoxide species in the organic phase, thereby accelerating the reaction. researchgate.net

Following the reaction, a workup procedure involving sequential washing with aqueous solutions is common. The reaction mixture is typically washed with a 20–40% sodium hydroxide (B78521) solution to remove any unreacted acidic p-chlorophenol and the acid catalyst. google.com This is followed by washing with a saturated sodium chloride solution (brine) to reduce the water content in the organic layer before the final purification step. google.com

Alternative Synthetic Pathways

Beyond traditional methods, research has explored alternative synthetic routes, with a growing emphasis on green chemistry and the development of novel catalytic systems to improve efficiency and sustainability.

Considerations for Green Chemistry Approaches

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring solvent-free conditions and more environmentally benign catalysts. One such approach is the use of microwave radiation in conjunction with a solid support, which can lead to shorter reaction times and reduced energy consumption. mdpi.com For example, a green chemistry method for similar etherification reactions involves carrying out the synthesis without a solvent, using potassium carbonate as a base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com This solvent-free approach, often facilitated by mechanochemical methods like grinding in a mortar or ball mill, minimizes volatile organic compound (VOC) emissions and simplifies product workup. mdpi.com

Novel Catalytic Systems

The development of new catalysts is central to modern organic synthesis. For the preparation of this compound, several novel catalytic systems have been investigated:

Sulfuric Acid and Quaternary Ammonium Salts: A process utilizing sulfuric acid (30–98 wt%) as the catalyst and a quaternary ammonium salt, such as benzyltriethylammonium chloride, as a co-catalyst has been reported for the reaction of p-chlorophenol and isobutylene. google.com This dual catalytic system was found to be highly effective, shortening reaction times and improving both yield and purity compared to previous methods. google.com

Complex Acid Catalysts: An alternative route involves the Friedel-Crafts alkylation of chlorobenzene (B131634) with tert-butyl chloride. This reaction can be catalyzed by a complex acid, HAlCl₄, which is generated in situ from anhydrous aluminum trichloride (B1173362) and hydrogen chloride. google.com This method is designed to be highly efficient and incorporates the utilization of by-products. google.com

Phase-Transfer Catalysts (PTC): PTCs are particularly effective for reactions between reactants in immiscible phases, such as the reaction of an aqueous solution of a phenoxide salt with an alkyl halide in an organic solvent. Multi-site phase-transfer catalysts (MPTCs) have shown enhanced activity in related ether synthesis. researchgate.netbcrec.id These catalysts possess multiple active sites, leading to a higher reaction rate. researchgate.net Novel chiral phase-transfer catalysts have also been designed for asymmetric synthesis, indicating a potential for developing stereoselective routes for related compounds. austinpublishinggroup.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product distribution.

Detailed Reaction Pathways and Intermediates

The most common synthesis of this compound proceeds via an etherification reaction. The primary pathway involves the acid-catalyzed reaction of p-chlorophenol with isobutylene. google.com

The mechanism can be detailed in the following steps:

Protonation of Isobutylene: In the presence of an acid catalyst (e.g., H₂SO₄), the isobutylene molecule is protonated to form a stable tertiary carbocation (tert-butyl cation). This is a key intermediate in the reaction.

Nucleophilic Attack: The p-chlorophenol, specifically the oxygen atom of the hydroxyl group, acts as a nucleophile and attacks the electrophilic tert-butyl carbocation. This forms a protonated ether intermediate.

Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes the proton from the oxygen atom, regenerating the catalyst and yielding the final product, this compound. google.com

An alternative pathway is the Williamson ether synthesis, where sodium p-chlorophenoxide is reacted with a tert-butyl halide. However, this method is often less effective due to the tendency of the sterically hindered tert-butyl halide to undergo elimination (to form isobutylene) in the presence of a strong base like the phenoxide.

Kinetic Studies and Rate-Determining Steps

Kinetic studies on analogous phase-transfer catalyzed etherification reactions reveal that the process often follows pseudo-first-order kinetics. researchgate.net The rate of the reaction is influenced by several factors, as demonstrated in the synthesis of 1-butoxy-4-tert-butylbenzene, which serves as a model system. researchgate.net

Factors Influencing Reaction Rate:

ParameterInfluence on Apparent Rate Constant (k_app)Rationale
Catalyst Concentration Increases linearly with increasing MPTC concentrationA higher catalyst concentration increases the number of active sites available to transport the phenoxide anion from the aqueous/solid phase to the organic phase. researchgate.net
Base Concentration Increases with increasing potassium hydroxide concentrationA higher concentration of base (e.g., KOH) leads to a greater formation of the active phenoxide nucleophile. researchgate.net
Temperature Increases with increasing temperatureThe reaction rate increases with temperature, following the Arrhenius equation, which allowed for the calculation of the activation energy (Ea). researchgate.net
Stirring Speed Increases up to a certain point, then plateausInitially, increased stirring enhances mass transfer between the phases. Once the interfacial area is maximized, further increases in stirring speed have a negligible effect, indicating the reaction has moved from being mass-transfer controlled to kinetically controlled. researchgate.net

Process Optimization and Scalability in Industrial and Laboratory Settings

The transition of the synthesis of this compound from laboratory-scale to industrial production necessitates a thorough evaluation of process parameters to ensure economic viability and environmental responsibility. Key areas of focus include the management of catalysts and solvents, as well as the purification of the final product.

Catalyst Recycling and Efficiency

The synthesis of this compound commonly employs a dual catalyst system, comprising sulfuric acid and a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. The reusability of these catalysts is a critical factor in the economic and environmental profile of the synthesis.

Homogeneous catalysts, like sulfuric acid, are effective but their separation from the reaction mixture can be challenging. seppure.com Strategies for recycling homogeneous catalysts often involve advanced separation techniques such as distillation, liquid-liquid extraction, or membrane filtration like organic solvent nanofiltration (OSN). seppure.comgatech.edu For instance, after the primary reaction, the acidic catalyst can be neutralized and washed away, but this generates waste. A more sustainable approach involves the recovery and regeneration of the acid. While specific data on sulfuric acid recycling in this particular synthesis is not extensively published, general principles of acid recovery through processes like evaporation or membrane separation are well-established in the chemical industry and can be adapted. gatech.edu

Phase-transfer catalysts (PTCs) are instrumental in facilitating the reaction between the aqueous and organic phases. crdeepjournal.org Quaternary ammonium salts, for example, can be recovered and reused. One method involves the addition of water to dissolve the catalyst phase, followed by the addition of a base to cause the dissolved catalyst to separate as an oily hydroxide phase, which can then be isolated and reused. organic-chemistry.org The efficiency of PTC recycling is crucial; even a small loss of catalyst in each cycle can significantly impact the process economics on an industrial scale. Research into robust PTCs that can withstand multiple reaction and recovery cycles without significant loss of activity is an active area of investigation. nih.gov

Table 1: Catalyst Systems in this compound Synthesis

Catalyst ComponentTypeRole in ReactionPotential for Recycling
Sulfuric AcidHomogeneous Acid CatalystPromotes the etherification of p-chlorophenol with isobutene.Challenging but achievable through advanced separation techniques. seppure.comgatech.edu
Quaternary Ammonium Salt (e.g., Benzyltriethylammonium Chloride)Phase-Transfer Catalyst (PTC)Facilitates the transfer of reactants between the aqueous and organic phases, accelerating the reaction rate. crdeepjournal.orggoogle.comGood potential for recovery and reuse through phase separation techniques. organic-chemistry.org

Solvent Recovery and Sustainability

Solvents such as toluene and benzene are commonly used in the synthesis of this compound. google.com Given their volatile nature and associated health and environmental risks, efficient solvent recovery is a critical aspect of process sustainability and cost reduction. morressier.com

Distillation is the most prevalent method for recovering toluene and other similar solvents. This process involves heating the solvent-containing mixture to vaporize the solvent, which is then condensed and collected for reuse. In the context of this compound synthesis, solvents like benzene and toluene can be recovered with over 95% efficiency through distillation.

Extractive distillation is another advanced technique that can be employed, especially for separating components with close boiling points. acs.org This method involves adding a solvent that alters the relative volatilities of the components in the mixture, facilitating their separation. While not specifically detailed for this synthesis, it is a powerful tool for aromatic hydrocarbon recovery in the petrochemical industry. acs.orgresearchgate.net

Table 2: Solvent Recovery Methods

Recovery MethodDescriptionApplicability to Toluene/BenzeneSustainability Considerations
Distillation Separation based on differences in boiling points. Highly effective, with reported recovery efficiencies >95%. Can be energy-intensive; optimization is key. royalsocietypublishing.org
Extractive Distillation A solvent is added to alter relative volatilities, aiding separation. acs.orgApplicable for complex mixtures and azeotropes. acs.orgresearchgate.netAdds complexity and requires recovery of the extraction solvent.
Adsorption Solvents are adsorbed onto a solid material (e.g., activated carbon) and later recovered. Effective for capturing solvent vapors from process streams.Regeneration of the adsorbent requires energy.
Membrane Separation Utilizes semi-permeable membranes to separate solvents. An emerging technology with potential for lower energy consumption.Membrane stability and cost are important factors.

Purification Techniques and Yield Enhancement

Achieving high purity and maximizing the yield of this compound are the ultimate goals of process optimization. The purification process typically involves multiple steps to remove unreacted starting materials, catalysts, and byproducts.

A common purification sequence involves washing the crude product with an aqueous sodium hydroxide solution to remove any unreacted p-chlorophenol and acidic catalyst residues. This is followed by a wash with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. google.com

The final and most critical purification step is vacuum distillation. By reducing the pressure, the boiling point of this compound is lowered, allowing for its separation from less volatile impurities without thermal degradation. For instance, the product can be isolated by collecting the fraction that distills at 73–75 °C under a vacuum of 8 mmHg. google.com This method has been shown to produce the final compound with purities exceeding 99%. google.com

Crystallization is another powerful purification technique, particularly for solid compounds, though this compound is a liquid at room temperature. However, fractional crystallization at low temperatures could potentially be explored as an alternative or supplementary purification method. In general, crystallization is highly effective at removing impurities by selectively precipitating the desired compound from a solution. acs.orgresearchgate.net

Yield enhancement is directly linked to the efficiency of the reaction and the purification process. Optimizing reaction conditions such as temperature, reaction time, and the molar ratio of reactants can significantly improve the conversion of starting materials to the desired product. The data from various synthetic examples highlight how adjustments in these parameters can influence the final yield and purity. google.com

Table 3: Representative Yields and Purity of this compound under Various Conditions

SolventReaction Time (Insulation)Yield (%)Purity (%)
Toluene2 hours78.699.8
Toluene6 hours82.999.8
Benzene2 hours75.399.5
Benzene2 hours (at 45°C)68.399.5
Benzene2 hours (at 25°C)80.299.8
Data sourced from patent CN1603293A, which describes the synthesis using p-chlorophenol and isobutene with a sulfuric acid and quaternary ammonium salt catalyst system. google.com

Chemical Reactivity and Transformation of 1 Tert Butoxy 4 Chlorobenzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, involving the attack of an electrophile on the electron-rich aromatic ring. libretexts.orglumenlearning.com The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.

The tert-butoxy (B1229062) group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is because the resonance structures that delocalize the positive charge of the intermediate carbocation (the arenium ion) are most stable when the charge is on the carbon atom bearing the tert-butoxy group, allowing for direct stabilization by the oxygen's lone pairs. ncert.nic.in

The chlorine atom, while deactivating, is also an ortho, para-director. nih.gov This is due to the stabilizing effect of its lone pairs on the ortho and para arenium ion intermediates through resonance, which outweighs its deactivating inductive effect in determining the position of attack.

In 1-(tert-butoxy)-4-chlorobenzene, both substituents direct incoming electrophiles to the same positions. The tert-butoxy group directs to the ortho and para positions. Since the para position is already occupied by the chlorine atom, the primary sites for electrophilic attack are the two equivalent ortho positions to the tert-butoxy group (and meta to the chlorine).

Studies on the electrophilic substitution of this compound and related compounds confirm the directing effects of the substituents.

Nitration: The nitration of substituted benzenes is a well-studied EAS reaction. libretexts.org For instance, the nitration of chlorobenzene (B131634), though slower than that of benzene, yields primarily a mixture of ortho- and para-nitrochlorobenzene. libretexts.org In the case of this compound, nitration is expected to occur at the positions ortho to the activating tert-butoxy group. frontiersin.org

Halogenation: Similar to nitration, halogenation of chlorobenzene results in ortho and para substitution. lumenlearning.com The tert-butoxy group would further favor substitution at the ortho positions.

Sulfonation: Sulfonation of aromatic compounds is another key EAS reaction. libretexts.org The regioselectivity follows the same principles, with the activating tert-butoxy group directing the incoming sulfonic acid group to the ortho positions.

The bulky nature of the tert-butyl group can also play a role in the regioselectivity, potentially hindering attack at the ortho positions to some extent, which could lead to a small proportion of meta-substituted product relative to the chlorine atom, although the electronic directing effects are generally dominant. libretexts.org

Reactions Involving the Chlorine Atom

While the benzene ring undergoes electrophilic substitution, the chlorine atom is susceptible to nucleophilic substitution, albeit under specific conditions. Aryl halides like this compound are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-chlorine bond and the high energy of the phenyl cation intermediate that would be formed in an Sɴ1 reaction. vedantu.com

Despite the inherent unreactivity, nucleophilic substitution at the chlorine atom can be achieved, particularly through addition-elimination mechanisms or under forcing conditions. libretexts.org

A key transformation of this compound is its conversion to 4-tert-butoxyphenol. This reaction typically requires harsh conditions, such as treatment with a strong base like sodium hydroxide (B78521) at high temperatures, a process reminiscent of the Dow process for phenol (B47542) synthesis from chlorobenzene. libretexts.org The presence of the electron-donating tert-butoxy group does not significantly facilitate this reaction, which is generally disfavored on electron-rich aromatic rings.

The synthesis of this compound itself can be achieved through the etherification of p-chlorophenol with isobutylene (B52900), often catalyzed by a strong acid like sulfuric acid. google.comgoogle.com

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. nih.govnrochemistry.com this compound can participate in various cross-coupling reactions, where the chlorine atom is replaced by another group.

Examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base. uwindsor.ca

Stille Coupling: Reaction with an organotin compound catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. nrochemistry.com

These reactions offer a powerful and versatile toolkit for modifying the structure of this compound, enabling the synthesis of a wide array of more complex molecules. uwindsor.cacuny.edu

Reductive Dehalogenation

Reductive dehalogenation is a significant transformation that involves the removal of the chlorine atom from the aromatic ring, yielding tert-butyl phenyl ether. This process is a type of hydrodehalogenation, replacing the carbon-chlorine bond with a carbon-hydrogen bond. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, this reduction can be effectively achieved using various catalytic systems. organic-chemistry.orgresearchwithrutgers.com

Catalytic hydrogenation is a common method, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere. organic-chemistry.orgresearchwithrutgers.comresearchgate.net The conditions for the reduction of aryl chlorides often need to be more vigorous compared to those for aryl bromides. organic-chemistry.org Alternative methods may utilize different hydrogen donors, such as sodium hypophosphite or borohydrides, in conjunction with a palladium catalyst. organic-chemistry.org Advanced catalytic systems, for instance, those involving a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and an imidazolium (B1220033) salt ligand precursor, have also been developed for the efficient dehalogenation of aryl chlorides. acs.org The reaction generally proceeds under neutral conditions, which is advantageous for substrates containing acid- or base-sensitive groups. researchwithrutgers.com

Table 1: Representative Catalytic Systems for Reductive Dehalogenation of Aryl Chlorides

Catalyst System Hydrogen Source General Conditions Reference
10% Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Neutral, various solvents (e.g., ethanol, ethyl acetate) organic-chemistry.org
Palladium Catalyst Sodium Hypophosphite (NaH₂PO₂) Hydrogen donor organic-chemistry.org
Pd(dba)₂ / Imidazolium Salt Base with β-hydrogens (e.g., sodium ethoxide) The base acts as the hydrogen source acs.org

Reactions of the tert-Butoxy Group

The tert-butoxy group in this compound can undergo its own set of characteristic reactions, primarily oxidation and cleavage.

Oxidation Reactions

While the benzene ring is somewhat deactivated by the chlorine atom, the molecule can still undergo oxidation. Specifically, the tert-butoxy group itself or adjacent alkyl groups can be targeted.

The synthesis of 4-tert-butoxybenzaldehyde from a related precursor, 4-tert-butoxytoluene, highlights a relevant oxidative transformation. An electrochemical process can oxidize 4-tert-butoxytoluene in the presence of an alcohol (like methanol) to form a 4-tert-butoxybenzaldehyde dialkyl acetal (B89532). google.com This acetal is then readily hydrolyzed using dilute acid to yield the final aldehyde product, 4-tert-butoxybenzaldehyde. google.com

While direct oxidation of the ether group in this compound is less common, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. ncert.nic.in Under controlled conditions, milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are used to convert primary alcohols to aldehydes. ncert.nic.inlibretexts.org The oxidation of chlorinated aromatic compounds by permanganate has been demonstrated, suggesting that under specific conditions, oxidative transformations of derivatives of this compound are feasible. science.gov

Cleavage and Deprotection Strategies

The tert-butyl ether linkage is frequently employed as a protecting group for phenols in organic synthesis due to its stability under many conditions. Its removal, or deprotection, is a key strategic reaction. Ethers containing a tertiary alkyl group, such as this compound, are readily cleaved by strong acids. pressbooks.pubpressbooks.publibretexts.org

The mechanism proceeds via protonation of the ether oxygen, creating a good leaving group. Due to the high stability of the resulting tertiary carbocation (the tert-butyl cation), the carbon-oxygen bond cleaves via an Sₙ1 or E1 pathway. pressbooks.publibretexts.orgyoutube.com This reaction is typically fast and can occur at moderate temperatures. pressbooks.pub Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) will yield 4-chlorophenol (B41353) and tert-butyl bromide or iodide, respectively. pressbooks.pub Using a strong, non-nucleophilic acid like trifluoroacetic acid often favors the E1 pathway, resulting in the formation of 4-chlorophenol and isobutene. pressbooks.publibretexts.org

Table 2: Reagents for Acid-Catalyzed Cleavage of tert-Butyl Ethers

Reagent Mechanism Products from tert-Butyl Group Reference
Hydrobromic Acid (HBr) Sₙ1 tert-Butyl bromide pressbooks.pub
Hydroiodic Acid (HI) Sₙ1 tert-Butyl iodide pressbooks.pub
Trifluoroacetic Acid (TFA) E1 Isobutene pressbooks.publibretexts.org

Rearrangement Reactions and Isomerization Studies

Aryl ethers can participate in rearrangement reactions, which reorder the carbon skeleton to form structural isomers. For this compound, studies on related t-butyl phenyl ethers suggest potential rearrangement pathways.

One such reaction is the photo-Fries rearrangement. While the classic Fries rearrangement applies to phenolic esters, the photochemical variant has been observed for aryl tert-butyl ethers. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Upon photolysis, typically with UV light, these ethers can rearrange to form tert-butyl-substituted phenols. acs.org This reaction proceeds through a radical mechanism. For this compound, this could potentially yield isomers like 2-tert-butyl-4-chlorophenol. The efficiency of this reaction can be influenced by the substituents on the aromatic ring. acs.org

Furthermore, studies on t-butyl phenyl ethers have shown that they can undergo isomerization and disproportionation reactions, often under acidic catalytic conditions. acs.orggoogle.com These reactions can involve the migration of the tert-butyl group to different positions on the aromatic ring or its transfer between molecules.

Computational Chemistry Approaches to Reaction Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and calculate activation energies, offering insights that are complementary to experimental findings.

For instance, computational studies can elucidate the mechanisms of the reactions discussed. The reductive dehalogenation of chlorobenzenes can be modeled to compare the efficacy of different catalysts and to understand the electronic effects of substituents on the reaction rate. frontiersin.org Similarly, the energetics of the Sₙ1/E1 cleavage of the tert-butoxy group can be calculated, confirming the stability of the intermediate tert-butyl cation and predicting the product distribution under various acidic conditions.

Molecular docking studies, a computational technique, could predict how this compound interacts with the active sites of enzymes or catalysts. frontiersin.org This is particularly relevant for understanding biological transformations or designing new catalytic processes. Computational screening can rapidly assess the reactivity of a large number of related compounds for specific applications, guiding experimental efforts.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectral Analysis of Aromatic and tert-Butoxy (B1229062) Protons

The proton NMR (¹H NMR) spectrum of 1-(tert-butoxy)-4-chlorobenzene provides distinct signals for the different types of protons present in the molecule. The tert-butoxy group gives rise to a singlet in the upfield region of the spectrum, typically around 1.3 ppm. This signal integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.

The aromatic protons on the benzene (B151609) ring appear as two distinct signals due to their different chemical environments. The protons ortho to the tert-butoxy group are shielded and appear as a doublet, while the protons meta to the tert-butoxy group (and ortho to the chlorine atom) are deshielded and also appear as a doublet. These two doublets typically fall within the range of 6.8 to 7.3 ppm. The coupling between these adjacent aromatic protons results in the characteristic doublet-of-doublets pattern for a para-substituted benzene ring.

Table 1: ¹H NMR Spectral Data for this compound chemicalbook.com

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butoxy (CH₃)~1.3Singlet9H
Aromatic (ortho to -O(t-Bu))~6.8-7.0Doublet2H
Aromatic (meta to -O(t-Bu))~7.2-7.3Doublet2H

¹³C NMR Spectral Analysis of Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the this compound molecule. chemicalbook.com Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signals for the tert-butoxy group.

The carbon atom of the tert-butoxy group directly attached to the oxygen appears at a characteristic chemical shift. The methyl carbons of the tert-butoxy group also produce a single, intense signal. The aromatic carbons show four distinct resonances. The carbon atom bonded to the oxygen of the ether linkage is the most deshielded of the aromatic carbons. The carbon atom bonded to the chlorine atom also has a distinct chemical shift. The remaining two sets of equivalent aromatic carbons can be assigned based on their expected chemical shifts. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound chemicalbook.com

Carbon Type Chemical Shift (δ, ppm)
tert-Butoxy (C(CH₃)₃)~78
tert-Butoxy (CH₃)~28
Aromatic (C-O)~153
Aromatic (C-Cl)~127
Aromatic (CH, ortho to -O(t-Bu))~124
Aromatic (CH, meta to -O(t-Bu))~129

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Identification of Characteristic Functional Group Vibrations (e.g., C-O-C Ether Linkage)

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1200-1300 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether linkage. Aromatic C-H stretching vibrations are typically observed as a group of weak to moderate bands just above 3000 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, often between 1000 and 1100 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. chemicalbook.comdocbrown.info

Table 3: Key IR Absorption Bands for this compound chemicalbook.com

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-O-CAsymmetric Stretch1200-1300
Aromatic C-HStretch>3000
Aromatic C=CStretch1450-1600
C-ClStretch1000-1100

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.66 g/mol ). guidechem.com Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

A prominent fragmentation pathway involves the loss of a tert-butyl cation ((CH₃)₃C⁺), resulting in a fragment ion with an m/z of 57. Another significant fragmentation is the loss of isobutylene (B52900) ((CH₂)₂C=CH₂) via a McLafferty-type rearrangement, leading to a radical cation of 4-chlorophenol (B41353). The cleavage of the C-Cl bond can also occur, leading to a fragment corresponding to the tert-butoxyphenyl cation. libretexts.orgresearchgate.net

Table 4: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Structure m/z
Molecular Ion[C₁₀H₁₃ClO]⁺184/186
Loss of tert-butyl[C₆H₄ClO]⁺127/129
tert-Butyl cation[(CH₃)₃C]⁺57
Loss of isobutylene[HOC₆H₄Cl]⁺128/130
Loss of chlorine[C₁₀H₁₃O]⁺149

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene chromophore. The absorption bands arise from π→π* transitions, where electrons from pi bonding orbitals are excited to anti-bonding pi orbitals. spcmc.ac.in The benzene ring itself exhibits three characteristic absorption bands, often referred to as the E1, E2, and B bands. spcmc.ac.in

Substitution on the benzene ring with groups like chlorine (a halogen) and a tert-butoxy group (an alkoxy group) alters the electronic structure and, consequently, the absorption spectrum. Both substituents act as auxochromes, which modify the absorption characteristics of the chromophore. The presence of non-bonding electrons on the oxygen and chlorine atoms can lead to n→π* transitions, although these are often weak and may be obscured by the more intense π→π* bands.

The addition of substituents to the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. up.ac.zashimadzu.com This is due to the extension of the conjugated system and electronic interactions between the substituents and the ring. For this compound, the electron-donating tert-butoxy group and the electron-withdrawing (by induction) but also electron-donating (by resonance) chloro group both influence the energy of the molecular orbitals. This results in a red shift of the characteristic benzene absorption peaks. While specific maxima are dependent on the solvent, substituted benzenes of this nature typically show a strong absorption band (the primary band) above 200 nm and a weaker, fine-structured band (the secondary band) at higher wavelengths, often around 260-290 nm. up.ac.za

Advanced Spectroscopic Techniques

Beyond standard UV-Vis spectroscopy, more advanced techniques provide deeper insights into reaction mechanisms and precise molecular structures.

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying species with unpaired electrons, such as radicals. nih.gov Although this compound is a diamagnetic molecule, EPR spectroscopy is crucial for investigating reaction mechanisms where it is converted into a radical intermediate. For instance, in reactions involving homolytic cleavage of the C-Cl or C-O bond, or in reactions where it acts as a precursor to an aryl radical, EPR can detect and characterize these transient species.

In a typical application, the aryl radical derived from this compound could be generated, and its subsequent reactions studied. EPR spectroscopy, often combined with spin trapping techniques, allows for the identification of short-lived radical intermediates. rsc.org This methodology has been used to study the attack of various aryl radicals on biological molecules like DNA, providing insight into the mechanisms of chemical damage. rsc.org Time-resolved EPR can also be employed to directly observe the formation and decay kinetics of radical intermediates in electrochemical or photochemical reactions, offering a detailed picture of the reaction pathway. nih.gov

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not detailed, the analysis of its close derivative, 1-benzyloxy-4-chlorobenzene, offers significant insights into the expected molecular geometry and packing in the solid state. nih.gov

In the crystal structure of the derivative 1-benzyloxy-4-chlorobenzene, the molecule consists of two benzene rings connected by an ether linkage. nih.gov The analysis reveals that the two rings are nearly coplanar. A key geometric parameter is the dihedral angle between the planes of the two aromatic rings, which was found to be 3.4(1)°. nih.gov This near-coplanarity suggests a degree of electronic communication between the rings, mediated by the ether oxygen. All bond lengths and angles within the molecule were reported to be within the normal, expected ranges for such structures. nih.gov

Crystal Data for 1-Benzyloxy-4-chlorobenzene nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₁ClO
Molecular Weight218.67
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)11.485 (2)
b (Å)13.033 (3)
c (Å)7.3333 (15)
V (ų)1097.7 (4)
Z4

The way molecules pack in a crystal is determined by a variety of intermolecular forces. In the solid state of 1-benzyloxy-4-chlorobenzene, the crystal structure is stabilized by weak C—H···π interactions. nih.gov These interactions involve hydrogen atoms from one molecule interacting with the electron-rich π-system of a benzene ring on a neighboring molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The compound is widely utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical industry. Its structural features provide a reliable scaffold for constructing more elaborate compounds destined for medicinal applications.

Role in Drug Discovery and Development

In the landscape of drug discovery and development, 1-(tert-butoxy)-4-chlorobenzene serves as a fundamental building block. The presence of both a stable ether linkage and a reactive chlorine atom allows for sequential and controlled modifications, which is a cornerstone of synthesizing novel drug candidates. Its utility extends to computational studies, where it is used in the in silico prediction of drug-induced myelotoxicity using the Naive Bayes method, aiding in the early assessment of potential drug safety profiles. lookchem.comchemicalbook.com The tert-butoxy (B1229062) group can influence a compound's binding affinity and specificity toward biological targets like enzymes and receptors, while the chlorine atom may participate in halogen bonding, further modulating biological activity.

Synthesis of Compounds with Specific Biological Activities

This precursor is instrumental in creating compounds with targeted biological effects. The tert-butoxy group acts as a protecting group for the phenolic hydroxyl, allowing chemists to perform reactions on the chloro-substituted part of the molecule without affecting the phenol (B47542). This strategic protection is vital for multi-step syntheses of pharmacologically active agents. For instance, the related compound 4-tert-butoxyphenol, which can be derived from this compound, is a key starting material for synthesizing Tocopheryl-L-proline, a molecule studied for its potential therapeutic properties.

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals. lookchem.comchemicalbook.com Its chemical properties allow it to be incorporated into the synthesis of new pesticides, herbicides, and other crop protection agents. The stable yet cleavable tert-butoxy group, combined with the reactivity of the chloro-aromatic ring, provides a synthetic handle for creating diverse and complex agrochemical structures.

Monomer and Polymer Precursor Applications

In the realm of materials science, this compound serves as a precursor for specialized monomers and polymers. lookchem.comchemicalbook.com

Preparation of p-tert-Butoxystyrene

A significant application of this compound is in the synthesis of p-tert-butoxystyrene (also known as 4-tert-butoxystyrene). lookchem.comchemicalbook.com This monomer is crucial for producing certain polymers and photoresists used in the electronics industry. The conversion involves a cross-coupling reaction, such as a Heck or Suzuki coupling, where the chlorine atom is replaced with a vinyl group.

The resulting monomer, p-tert-butoxystyrene, can be polymerized to form poly(4-tert-butoxystyrene). This polymer is a key material in photoresist technology; treatment with acid removes the tert-butyl group, converting it to poly(4-vinylphenol), which has wide-ranging applications as an epoxy-curing agent and adhesive. chemicalbook.com

Table 1: Properties of p-tert-Butoxystyrene

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Boiling Point 72-73 °C at 0.1 mmHg sigmaaldrich.com
Density 0.936 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.524 sigmaaldrich.com

Use as a Protecting Group in Multistep Organic Synthesis

A fundamental role of the tert-butoxy moiety in this compound is to act as a protecting group for the phenolic oxygen. oup.com In a multistep synthesis, it is often necessary to prevent a reactive functional group, like a phenol, from participating in a reaction while another part of the molecule is being modified. utdallas.edu

The tert-butyl group is an ideal choice for protecting phenols for several reasons:

Stability : Aryl tert-butyl ethers are stable under a variety of conditions, including basic and weakly acidic environments, as well as toward many oxidizing and reducing agents. researchgate.net

Introduction : It can be readily introduced onto a phenol, for example, by reacting p-chlorophenol with isobutylene (B52900) under acidic catalysis. google.com

Removal (Deprotection) : Despite its stability, the group can be cleaved under specific, strong acidic conditions (e.g., using trifluoroacetic acid) to regenerate the free phenol when its protection is no longer needed. wikipedia.org

This protective strategy allows chemists to selectively perform reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, at the chlorine-bearing carbon without interference from the highly reactive phenol group. oup.comutdallas.edu

Emerging Applications in Specialized Chemical Fields

While this compound has established uses as an intermediate in the production of pharmaceuticals and agrochemicals, its applications are expanding into more specialized areas of chemical research. nih.govnih.gov The compound's distinct combination of a sterically hindering tert-butoxy group and a functionalizable chlorophenyl moiety allows for its use in the development of novel materials and complex molecular architectures.

One of the prominent emerging applications of this compound is in the field of materials science , particularly in the synthesis of advanced polymers. It serves as a crucial precursor for the monomer p-tert-butoxystyrene. mdpi.com This monomer is instrumental in the production of polymers used in photoresists for the electronics industry. The tert-butoxy group in these polymers can be cleaved under acidic conditions, a critical step in the photolithography process used to create intricate circuit patterns on semiconductor wafers.

In the realm of medicinal chemistry , this compound is utilized as a building block in the synthesis of potential therapeutic agents. nih.gov Although specific, publicly disclosed examples of marketed drugs derived directly from this compound are not abundant, its role as an intermediate in the development of kinase inhibitors is an active area of research. nih.gov Kinase inhibitors are a significant class of targeted cancer therapies, and the structural motifs accessible from this compound are valuable in designing molecules that can selectively bind to the active sites of these enzymes.

Furthermore, the compound is noted for its use in computational toxicology . mdpi.com Specifically, it is employed in in silico models for the prediction of drug-induced myelotoxicity, which is the suppression of bone marrow's ability to produce blood cells. mdpi.com These predictive models, often based on quantitative structure-activity relationship (QSAR) principles, use the physicochemical properties of molecules like this compound to forecast the potential toxicity of new drug candidates without the need for extensive experimental testing. nih.govmdpi.com

Recent research has also explored the use of derivatives of this compound in the synthesis of other advanced materials. While detailed public research is still emerging, the potential for its use as a building block for liquid crystals and components of organic light-emitting diodes (OLEDs) is being investigated due to the electronic and structural properties imparted by the substituted benzene (B151609) ring.

The following table provides a summary of the key emerging applications and the role of this compound in each.

Field of ApplicationSpecific Use of this compoundResulting Product/Technology
Materials Science Precursor to p-tert-butoxystyreneAdvanced polymers for photoresists
Medicinal Chemistry Intermediate in the synthesis of complex moleculesPotential kinase inhibitors and other therapeutics
Computational Toxicology Component in in silico toxicity prediction modelsPrediction of drug-induced myelotoxicity
Emerging Materials Potential building block for novel organic materialsInvestigational liquid crystals and OLED components

Mechanistic Studies of Biological Interactions

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

1-(tert-Butoxy)-4-chlorobenzene's mechanism of action involves interactions with molecular targets like enzymes and receptors. The specific nature of these interactions is largely governed by the compound's structural features. The presence of the tert-butoxy (B1229062) group and the chlorine atom on the benzene (B151609) ring are significant determinants of the compound's reactivity and how it engages with biological molecules. This can include serving as a ligand for receptors, thereby influencing cellular signaling pathways.

The tert-butoxy group plays a crucial role in defining the binding affinity and specificity of this compound. This bulky functional group can enhance the compound's lipophilicity, which may lead to increased permeability across biological membranes and facilitate interactions with hydrophobic pockets within enzymes or receptors. The steric bulk of the tert-butoxy group can also influence the compound's orientation within a binding site, contributing to its specificity for certain molecular targets. acs.org In some molecular contexts, the introduction of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), an effect attributed to hyperconjugation. nih.gov

The chlorine atom in this compound is capable of participating in halogen bonding, a non-covalent interaction that can modulate the compound's biological activity. wikipedia.org A halogen bond occurs when an electrophilic region on a halogen atom interacts attractively with a nucleophilic region on another molecule. wikipedia.org This interaction, though weaker than covalent bonds, is directional and can contribute to the stability and specificity of a ligand-receptor complex. princeton.edu The strength and directionality of halogen bonds are utilized in drug design and crystal engineering to control intermolecular interactions. wikipedia.org The presence of the chlorine atom creates a polarized aromatic system which can direct interactions with biological targets.

Effects on Cellular Processes

The interactions of this compound at the molecular level can translate into broader effects on cellular processes. These effects may manifest as the modulation of metabolic or cellular signaling pathways.

A primary mechanism through which this compound exerts its effects is via the inhibition or activation of specific enzymes. Enzyme inhibition can occur through various mechanisms, including the reversible sequestration of the enzyme by aggregates of the compound. nih.govpsu.edu This interaction can be influenced by factors such as enzyme concentration and can sometimes be reversed by the addition of non-ionic detergents. nih.govpsu.edu

Target TypeInteractionPotential Outcome
EnzymesInhibition or activation Alteration of metabolic pathways
ReceptorsLigand binding Modulation of cellular signaling
Biological MembranesIncreased permeability due to lipophilicity Enhanced cellular uptake

In Silico Prediction of Biological Activities

Computational, or in silico, methods are valuable tools for predicting the potential toxicological properties of chemical compounds, including this compound. nih.govnih.govchemicalbook.com These predictive models help in the early identification of potential hazards in drug development and risk assessment. nih.govnih.gov

This compound has been utilized in the development of in silico models for predicting drug-induced myelotoxicity using the Naive Bayes method. nih.govchemicalbook.com Myelotoxicity is a condition characterized by a decreased production of platelets, red blood cells, and white blood cells, and its early detection is critical in drug development. nih.gov

The Naive Bayes classifier is a supervised machine learning algorithm that uses probability to classify data. geeksforgeeks.orgibm.com It operates on the "naive" assumption that all features of the data are independent of one another. geeksforgeeks.orgibm.com Despite this simplification, Naive Bayes classifiers can be highly effective and computationally efficient, particularly for high-dimensional data, and have been successfully applied in various fields, including medical diagnosis and spam filtering. geeksforgeeks.orgscikit-learn.org

In the context of toxicology, a Naive Bayes model was developed to predict drug-induced myelotoxicity. This model demonstrated strong predictive performance, achieving a high degree of accuracy for both the training set and an external test set. nih.gov The development of such models allows for the screening of compounds and the identification of molecular descriptors and substructures that may be associated with myelotoxicity, aiding in the design of safer drug candidates. nih.gov

Predictive ModelApplicationKey Feature
Naive Bayes ClassifierPrediction of drug-induced myelotoxicity nih.govProbabilistic classification based on Bayes' theorem ijshr.com
Quantitative Structure-Activity Relationship (QSAR)Estimation of acute toxicity (LD50) nih.govnih.govRelates chemical structure to biological activity

Environmental Fate and Degradation Pathways in Academic Studies

Atmospheric Degradation Mechanisms

Once released into the atmosphere, 1-(tert-Butoxy)-4-chlorobenzene is subject to degradation primarily through reactions with photochemically produced reactive species and direct absorption of solar radiation. acs.org

The principal atmospheric degradation pathway for many volatile organic compounds, including chlorobenzenes, is through reaction with hydroxyl (•OH) radicals. acs.org For this compound, this reaction can proceed via two main routes: addition of the hydroxyl radical to the aromatic ring or hydrogen abstraction from the tert-butoxy (B1229062) group.

The hydroxyl radical can attack the benzene (B151609) ring, leading to the formation of phenolic and other oxygenated products. The presence of both an electron-donating tert-butoxy group and an electron-withdrawing chlorine atom influences the position of the radical attack. researchgate.net It is anticipated that the reaction with hydroxyl radicals will be a significant removal process for this compound in the troposphere, similar to its parent compound, chlorobenzene (B131634). acs.org

Direct photolysis, the degradation of a molecule by the absorption of light, is another potential atmospheric fate for this compound. acs.org The photolysis of chlorobenzene in aqueous solutions has been shown to produce phenol (B47542) and chloride ions as the main products, along with smaller quantities of benzene, phenylphenols, and biphenyl. google.com This process occurs through the electronic excitation of the chlorobenzene molecule upon absorption of UV light, leading to the cleavage of the carbon-chlorine bond or reaction with water. google.com

It is plausible that this compound undergoes similar photolytic degradation. The tert-butoxy group may influence the absorption spectrum and the quantum yield of the photolysis reaction. Research on the photolysis of chlorobenzene in aqueous environments has shown that the reaction rate can be influenced by the presence of other substances, such as nitrates and sulfates, which can act as photosensitizers or quenchers. nih.gov

Biodegradation in Aquatic and Terrestrial Environments

The biodegradation of chlorinated aromatic compounds has been a subject of extensive research. The fate of this compound in soil and water is likely governed by microbial activity, which can lead to its complete mineralization under favorable conditions. ncert.nic.in

Studies on chlorobenzenes have demonstrated that indigenous microbial populations in contaminated soils and groundwater can adapt to degrade these compounds. acs.org Both aerobic and anaerobic metabolic pathways have been identified for the breakdown of chlorinated benzenes. youtube.comyoutube.com Under aerobic conditions, bacteria from genera such as Pseudomonas, Burkholderia, Sphingomonas, and Xanthobacter are known to mineralize chlorobenzenes with up to four chlorine atoms. youtube.comarkat-usa.org These organisms can utilize chlorobenzene as a sole source of carbon and energy. arkat-usa.org

The degradation of this compound would likely be initiated by an attack on the aromatic ring. The presence of the bulky tert-butoxy group might sterically hinder the initial enzymatic attack, potentially leading to a slower degradation rate compared to chlorobenzene. Anaerobic degradation is also a possibility, often involving reductive dechlorination where chlorine atoms are sequentially removed. youtube.com However, monochlorinated benzene can be recalcitrant to biotransformation under anaerobic conditions. youtube.com

Table 1: Genera of Bacteria Involved in Chlorobenzene Degradation
Bacterial GenusDegradation ConditionReference
PseudomonasAerobic youtube.comarkat-usa.org
BurkholderiaAerobic youtube.com
SphingomonasAerobic arkat-usa.org
XanthobacterAerobic arkat-usa.org
DehalococcoidesAnaerobic youtube.com
RhodococcusAerobic acs.org
TrichosporonAerobic acs.org
CryptococcusAerobic acs.org

The aerobic biodegradation of chlorobenzenes is typically initiated by dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring. youtube.com This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to a substituted catechol (in this case, likely a chlorocatechol derivative). acs.orgyoutube.com The resulting chlorocatechol is a key intermediate that enters the ortho- or meta-cleavage pathway, eventually leading to intermediates of central metabolism like the Krebs cycle. arkat-usa.org

The enzymes involved in chlorobenzene degradation are thought to have evolved from those that degrade benzene and toluene (B28343). acs.org For this compound, the initial enzymatic attack by a dioxygenase would likely produce a chlorinated and tert-butoxy-substituted catechol. The subsequent steps would involve ring cleavage and further degradation.

Hydrolytic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is the primary site for potential hydrolytic cleavage. Aryl tert-butyl ethers are generally stable under basic conditions but can undergo acid-catalyzed hydrolysis. The hydrolysis of tert-butyl methyl ether (MTBE) in acidic aqueous solutions has been shown to be a viable degradation pathway, yielding tert-butyl alcohol and methanol. acs.org

The acid-catalyzed hydrolysis of this compound would likely proceed through the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation and the formation of 4-chlorophenol (B41353). This reaction is expected to be more significant under acidic environmental conditions. The stability of the tert-butoxy group to hydrolysis under neutral and basic pH suggests that hydrolytic degradation will be slow in most natural waters.

Sorption and Mobility in Environmental Compartments

The sorption and mobility of this compound in the environment are critical factors in determining its potential for transport and bioavailability. Sorption to soil and sediment can limit its movement in water, while its mobility dictates the extent to which it can contaminate groundwater and other environmental systems.

Sorption to Soil and Sediment:

Generally, a higher Koc value indicates stronger sorption to organic matter in soil and sediment, leading to lower mobility. Based on the estimated log Kow, this compound is expected to exhibit moderate to strong sorption in soils and sediments with higher organic carbon content. In such environments, its movement would be retarded. Conversely, in soils with low organic carbon content, such as sandy soils, the compound would be more mobile and could potentially leach into groundwater.

Studies on related compounds, such as chlorobenzene, have shown that sorption increases with the organic matter content of the soil. For instance, research on chlorobenzene sorption in wetland soils indicated that the compound's bioavailability was influenced by its interaction with soil organic matter. researchgate.net

Mobility in Aquatic and Terrestrial Environments:

The mobility of this compound is inversely related to its sorption. In aquatic systems, compounds with a high Koc value tend to partition from the water column to the sediment. Therefore, this compound is expected to accumulate in the sediment of water bodies, particularly those with high organic content.

In terrestrial environments, the mobility of this compound will be largely dependent on soil type. In clay and organic-rich soils, its movement will be limited. However, in coarse-textured soils with low organic matter, the potential for leaching into groundwater is higher. The presence of the bulky tert-butyl group may also influence its interaction with soil pores, potentially affecting its transport.

Comparative Analysis with Related Halogenated Aromatics

To better understand the environmental fate of this compound, it is useful to compare its expected behavior with that of other halogenated aromatic compounds. This comparison highlights the influence of the tert-butoxy group and the chlorine atom on the molecule's environmental properties.

Influence of Halogenation:

The degree and type of halogenation significantly impact the environmental persistence and sorption of aromatic compounds. Generally, as the degree of chlorination on a benzene ring increases, the water solubility decreases, and the octanol-water partition coefficient (Kow) increases. This leads to stronger sorption to soil and sediment. For example, studies on chlorinated benzenes have demonstrated that partition coefficients increase with the degree of chlorination. epa.gov This suggests that more highly chlorinated benzenes are less mobile than monochlorobenzene.

Influence of the Ether Linkage and Alkyl Groups:

The presence of an ether linkage and the nature of the alkyl group also play a crucial role in determining the environmental behavior of these compounds. The table below provides a comparative overview of the physicochemical properties of this compound and related halogenated aromatics.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Log Kow (XLogP3)Estimated Mobility
This compound C10H13ClO184.663.8Low to Moderate
ChlorobenzeneC6H5Cl112.562.8Moderate
1,3-DichlorobenzeneC6H4Cl2147.003.4Low to Moderate
1,2,4-TrichlorobenzeneC6H3Cl3181.454.0Low
4-Bromophenyl phenyl etherC12H9BrO249.104.4Low
1-Chloro-4-methoxybenzeneC7H7ClO142.582.8Moderate
4-tert-Butylphenol (B1678320)C10H14O150.223.3Low to Moderate

Log Kow values are predicted (XLogP3) unless otherwise specified. Estimated mobility is inferred from the Log Kow value.

From the table, it is evident that the introduction of the bulky and hydrophobic tert-butyl group in this compound significantly increases its lipophilicity compared to chlorobenzene and 1-chloro-4-methoxybenzene (p-chloroanisole). The estimated Log Kow of 3.8 for this compound is higher than that of chlorobenzene (2.8) and p-chloroanisole (2.8), indicating a greater tendency for sorption and thus lower mobility. nih.govnih.gov

Compared to 4-bromophenyl phenyl ether, which has a predicted Log Kow of 4.4, this compound is expected to be slightly more mobile. nih.gov The larger size of the phenyl group compared to the tert-butyl group contributes to the higher lipophilicity of 4-bromophenyl phenyl ether.

The comparison with 4-tert-butylphenol (Log Kow 3.3) is also insightful. oecd.org While both compounds contain a tert-butyl group, the ether linkage in this compound appears to increase its hydrophobicity compared to the hydroxyl group in 4-tert-butylphenol, leading to a higher Log Kow and likely lower mobility.

Toxicological Research and Risk Assessment Methodologies

Acute Toxicity Studies in Animal Models

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

In an acute oral toxicity study conducted in rats according to OECD Test Guideline 423, several clinical signs were observed following a single administration of 1-(tert-Butoxy)-4-chlorobenzene. nite.go.jp At a dose of 2000 mg/kg, observed effects included decreased spontaneous locomotion, a reduced respiratory rate, and decreased stool volume. nite.go.jp Additionally, staining around the nose, mouth, and lower abdomen was noted in the animals. nite.go.jp

Similarly, in a combined repeat-dose and developmental toxicity study, acute signs of central nervous system depression were noted in both male and female rats at a dose level of 500 mg/kg/day. These signs included decreased spontaneous locomotion, a decreased respiratory rate, and incomplete eyelid opening. nite.go.jp Notably, these clinical signs were transient and resolved within 30 minutes of administration, indicating their reversibility. nite.go.jp

Table 1: Observed Acute Clinical Signs of this compound in Rats

Clinical SignDose LevelReversibility
Decreased Spontaneous Locomotion500 mg/kg/day & 2000 mg/kgYes, within 30 minutes (at 500 mg/kg/day)
Decreased Respiratory Rate500 mg/kg/day & 2000 mg/kgYes, within 30 minutes (at 500 mg/kg/day)
Incomplete Eyelid Opening500 mg/kg/dayYes, within 30 minutes
Decreased Stool Volume2000 mg/kgInformation not available
Staining around Nose and Mouth2000 mg/kgInformation not available
Staining around Lower Abdomen2000 mg/kgInformation not available

Based on the results of an acute oral toxicity study, where no mortality was observed at a dose of 2000 mg/kg in rats, this compound was classified. nite.go.jp According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the substance is classified in Category 5 or is considered unclassified for acute oral toxicity. nite.go.jp Substances in GHS Category 5 are of relatively low acute toxicity.

Repeat-Dose Toxicity Investigations

Repeat-dose toxicity studies provide insight into the effects of long-term or repeated exposure to a chemical. A combined repeated-dose and reproductive/developmental toxicity screening test was performed in Crl:CD (SD) rats, with the substance administered daily by gavage.

The primary target organs identified in repeat-dose studies were the liver and kidneys.

Liver: In both male and female rats, increased liver weight was observed at dose levels of 100 and 500 mg/kg/day. nite.go.jp

Kidney: Increased kidney weight was noted in male rats at doses of 100 and 500 mg/kg/day. nite.go.jp While an increase in kidney weight was also seen in females at 500 mg/kg/day, it was not considered an adverse effect due to the absence of corresponding histopathological changes. nite.go.jp

Histopathological examinations confirmed the effects on the liver and kidneys.

Liver: The increased liver weight was associated with centrilobular or diffuse hepatocyte hypertrophy in both sexes at 100 and 500 mg/kg/day. nite.go.jp However, there were no biochemical or other histopathological findings indicative of hepatotoxicity. nite.go.jp

Kidney: In male rats at the 100 and 500 mg/kg/day dose levels, the increased kidney weight was accompanied by specific histopathological changes, including the presence of basophilic tubules, tubule dilatation, and an increase in hyaline droplets. nite.go.jp Immunohistochemical staining confirmed these changes were indicative of α2u-globulin nephropathy, a condition specific to male rats. nite.go.jp

Table 2: Summary of Repeat-Dose Toxicity Findings for this compound

OrganEffectDose Level (mg/kg/day)SexHistopathological/Biochemical Findings
LiverIncreased Weight100 & 500Male & FemaleCentrilobular or diffuse hepatocyte hypertrophy; No signs of hepatotoxicity.
KidneyIncreased Weight100 & 500MaleBasophilic tubules, tubule dilatation, increased hyaline droplets (α2u-globulin nephropathy).
KidneyIncreased Weight500FemaleNot considered adverse; no histopathological changes.

Based on the comprehensive findings from the combined repeat-dose and reproductive/developmental toxicity study, a No-Observed-Adverse-Effect Level (NOAEL) was established. The NOAEL for both repeated-dose toxicity and reproductive/developmental toxicity for this compound was determined to be 100 mg/kg/day. nite.go.jp

Reproductive and Developmental Toxicity Studies

The potential for a chemical to interfere with reproduction and normal development is a critical aspect of its toxicological evaluation. For this compound, studies have been conducted to assess these specific endpoints.

Effects on Offspring Parameters

A combined repeated-dose and reproductive/developmental toxicity screening test in rats provides key insights into the effects of this compound on offspring. In this study, the chemical was administered daily by gavage to rats at various doses. A notable effect on offspring was a decrease in pup weights on postnatal day 0, which persisted through postnatal day 4 at a dose of 500 mg/kg/day. nih.gov Based on these findings, the no-observed-adverse-effect-level (NOAEL) for reproductive and developmental toxicity for this compound was determined to be 100 mg/kg/day. nih.gov

Table 1: Effects of this compound on Rat Pup Weight

Dosage (mg/kg/day) Effect on Pup Weight (Postnatal Day 0) Effect on Pup Weight (Postnatal Day 4)
20 No significant change No significant change
100 No significant change No significant change
500 Decreased Decreased

Toxicokinetic and Mechanistic Toxicological Research

Understanding how a substance is absorbed, distributed, metabolized, and excreted by the body, along with its mechanism of action at a cellular level, is fundamental to assessing its toxic potential.

Absorption, Distribution, Metabolism, and Excretion

As of the current literature review, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound could not be identified. However, the chemical structure, featuring a bulky tert-butoxy (B1229062) group, suggests potential influences on its metabolic stability and pharmacokinetic properties. The tert-butyl group can provide steric shielding, which may enhance the molecule's stability against enzymatic degradation. Furthermore, its hydrophobic nature is likely to increase its solubility in non-polar environments, which could affect its distribution and potential for bioaccumulation.

Mechanism of Action at the Cellular and Molecular Level

Toxicological studies have revealed several effects of this compound at the cellular and molecular level. Administration of the compound at a dose of 500 mg/kg/day in rats led to decreased spontaneous locomotion, a reduced respiratory rate, and incomplete eyelid opening, all of which resolved within 30 minutes of administration. nih.gov These transient effects are suggestive of central nervous system depression. nih.gov

In both male and female rats, increased liver weight accompanied by centrilobular or diffuse hepatocyte hypertrophy was observed at doses of 100 and 500 mg/kg/day. nih.gov However, these changes were not associated with biochemical or other histopathological signs of hepatotoxicity. nih.gov

In male rats, increased kidney weight was observed at the 100 and 500 mg/kg/day dose levels, with associated histopathological changes including basophilic tubules, tubule dilatation, and an increase in hyaline droplets. nih.gov Immunohistochemical staining confirmed these effects as α2u-globulin nephropathy, a toxicity specific to male rats. nih.gov

Computational Toxicology and Predictive Models

In silico methods are increasingly used to predict the toxicological properties of chemicals, offering a faster and more cost-effective alternative to traditional animal testing.

In Silico Prediction of Drug-Induced Myelotoxicity

Comparison of Toxicological Profiles with Related Halogenated Benzenes

The toxicological profile of this compound can be inferred by comparing it with structurally similar halogenated benzenes, such as 4-chloroanisole, 4-chlorophenol (B41353), and 1,4-dichlorobenzene. These compounds share a chlorobenzene (B131634) core but differ in the substituent at the para position. This structural variance is anticipated to influence their metabolic pathways and, consequently, their toxicological effects.

Halogenated benzenes are known to induce a range of toxic effects, with the liver and kidneys being primary target organs. cdc.govnih.govcdc.gov The metabolic activation of these compounds can lead to the formation of reactive metabolites like epoxides, phenols, and benzoquinones, which are implicated in their toxicity. nih.gov

4-Chloroanisole , with a methoxy group, is structurally the closest to this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. thermofisher.comguidechem.comcpachem.com It is also reported to cause skin and eye irritation. thermofisher.com The presence of the ether linkage is a key feature it shares with this compound.

4-Chlorophenol contains a hydroxyl group, making it more polar than the other compounds in this comparison. It is also classified as harmful if swallowed, in contact with skin, or inhaled. lobachemie.comcarlroth.com High exposure can lead to severe irritation and burns of the skin and eyes, and it may also cause damage to the liver and kidneys. nj.gov The central nervous system is also a target of 4-chlorophenol toxicity. cdc.gov

1,4-Dichlorobenzene is a solid at room temperature and is used as a fumigant and deodorant. epa.gov Acute inhalation exposure in humans can cause irritation to the skin, throat, and eyes, while chronic exposure may affect the liver, skin, and central nervous system. epa.gov Studies in animals have shown that 1,4-dichlorobenzene can cause kidney and liver tumors. ca.govnih.gov The U.S. Environmental Protection Agency (EPA) has classified it as a Group C, possible human carcinogen. epa.gov

The tert-butoxy group in this compound is bulkier than the substituents in the compared molecules. This steric hindrance may affect the rate and pathway of its metabolism, potentially leading to a different toxicological profile. For instance, the formation of reactive metabolites might be slower compared to less hindered analogues.

The following table summarizes the toxicological data for these related halogenated benzenes.

Compound Acute Toxicity (Oral, Dermal, Inhalation) Primary Target Organs Carcinogenicity
4-Chloroanisole Harmful thermofisher.comguidechem.comcpachem.comSkin, Eyes, Respiratory System thermofisher.comchemicalbook.comNo data available
4-Chlorophenol Harmful lobachemie.comcarlroth.comLiver, Kidneys, Central Nervous System, Skin, Eyes cdc.govnj.govNot classified lobachemie.com
1,4-Dichlorobenzene Irritant (inhalation) epa.govLiver, Kidneys, Central Nervous System, Skin epa.govca.govPossible human carcinogen (Group C) epa.govnih.gov

Detailed Research Findings:

Research indicates that the metabolism of halogenated benzenes plays a crucial role in their toxicity. For instance, the formation of reactive benzoquinone metabolites is linked to hepatotoxicity. nih.gov The nephrotoxicity of some halogenated benzenes is associated with glutathione adducts of these benzoquinones. nih.gov Given that this compound has a bulky tert-butoxy group, its metabolism might favor pathways that are different from those of 4-chloroanisole or 4-chlorophenol, potentially altering the formation of such toxic metabolites.

Studies on 1,4-dichlorobenzene have shown that it can induce liver and kidney tumors in rodents. nih.gov The mechanism is thought to involve the formation of reactive metabolites that can bind to cellular macromolecules. The presence of the tert-butoxy group in this compound could potentially modulate this metabolic activation, although specific studies are lacking.

Q & A

Q. What advanced safety protocols are critical for handling reactive intermediates derived from this compound?

  • Answer : For intermediates like 1-(2-bromoethyl)-4-chlorobenzene:
  • Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) to prevent moisture sensitivity.
  • Install local exhaust ventilation to capture volatile brominated byproducts.
  • Monitor airborne contaminants with real-time FTIR or GC-MS.
  • Quench reactive residues with 10% NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.